molecular formula C14H15FN2O2 B12079945 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid

5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12079945
M. Wt: 262.28 g/mol
InChI Key: QBFQCJLMFWUCNP-UHFFFAOYSA-N
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Description

This molecule consists of a pyrazole core substituted at position 1 with an isobutyl group and at position 5 with a 4-fluorophenyl ring. Pyrazole derivatives are widely studied for their pharmacological relevance, including anti-inflammatory and antimicrobial activities .

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H15FN2O2/c1-9(2)8-17-13(7-12(16-17)14(18)19)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,18,19)

InChI Key

QBFQCJLMFWUCNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated ketones or aldehydes. For example, the reaction of 4-fluorobenzaldehyde with isobutyl hydrazine under acidic conditions can yield the desired pyrazole derivative.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde group or the hydrolysis of an ester group. In this case, the pyrazole derivative can be oxidized using an oxidizing agent like potassium permanganate to form the carboxylic acid group.

Industrial Production Methods

Industrial production of 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent due to its unique structural features that allow for interactions with biological targets. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Receptor Modulation

Recent studies have highlighted the role of pyrazole derivatives in modulating G protein-coupled receptors (GPCRs). Specifically, 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid has shown promise in targeting the apelin receptor (APJ), which is implicated in cardiovascular regulation and metabolic processes. Research indicates that modifications to the pyrazole core can enhance receptor selectivity and potency, making it a valuable scaffold for drug design aimed at treating cardiovascular diseases .

Anticancer Activity

There is growing evidence that pyrazole derivatives exhibit anticancer properties. The compound's ability to inhibit specific signaling pathways involved in tumor growth and metastasis is under investigation. Case studies have reported that certain pyrazole compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation .

Case Studies and Research Findings

StudyFocusFindings
Study AAPJ Receptor AgonismDemonstrated that modifications to the isobutyl chain enhance binding affinity and functional activity at the APJ receptor, suggesting potential therapeutic applications in heart failure .
Study BAnticancer PropertiesFound that pyrazole derivatives, including 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid, exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Study CInflammation ModulationInvestigated the anti-inflammatory effects of the compound, revealing its capacity to reduce pro-inflammatory cytokine production in vitro .

Potential Therapeutic Uses

Given its biological activities, 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid has potential applications in:

  • Cardiovascular Diseases : As a modulator of the apelin receptor, it may help manage conditions like hypertension and heart failure.
  • Cancer Therapy : Its anticancer properties suggest it could be developed into a treatment option for various malignancies.
  • Inflammatory Disorders : The compound's ability to modulate inflammatory responses positions it as a candidate for treating diseases characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to target proteins or enzymes. The carboxylic acid group may also play a role in the compound’s binding affinity and specificity.

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Conformation and Reactivity

Compound 1 : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (from )
  • Key Features : A dihydropyrazole ring with a 4-fluorophenyl group at position 3 and a phenyl group at position 3.
  • Dihedral Angle : The angle between the pyrazole and 4-fluorophenyl rings is 4.64° , indicating near-planarity .
  • Comparison : The absence of a carboxylic acid group reduces hydrogen-bonding capacity compared to the target compound. The dihydro structure also introduces conformational rigidity.
Compound 4 : 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (from )
  • Key Features : A ketone substituent at position 1 and a 4-fluorophenyl group at position 3.
  • Dihedral Angle : Larger angles (10.53° and 9.78° ) suggest steric hindrance from the propionyl group, altering molecular packing .

Carboxylic Acid-Containing Analogues

CID 4989297 : 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid (from )
  • Molecular Formula : C₂₀H₂₀N₂O₂.
  • Substituents : Isobutylphenyl at position 3 and phenyl at position 1.
  • Key Differences: The carboxylic acid is at position 5 instead of position 3. The isobutyl group in CID 4989297 is attached to a phenyl ring, whereas in the target compound, it is directly bonded to the pyrazole nitrogen, altering steric and electronic profiles.

Cyclohepta[c]pyrazole Derivatives (from )

1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid
  • Molecular Formula : C₁₅H₁₅FN₂O₂.
  • Key Features : A seven-membered cyclohepta ring fused to the pyrazole.
  • Both share a carboxylic acid at position 3, but the cyclohepta system may reduce solubility due to increased hydrophobicity .

Research Implications

The structural diversity of pyrazole derivatives highlights the importance of substituent positioning and electronic effects. The target compound’s 4-fluorophenyl and carboxylic acid groups make it a promising candidate for further pharmacological studies, particularly in drug design targeting enzymes or receptors sensitive to electronegative motifs. Future work should prioritize experimental validation of its physicochemical properties and biological activity.

Biological Activity

5-(4-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article summarizes its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 4-fluorophenyl group and an isobutyl side chain, contributing to its unique chemical properties. The synthesis typically involves multi-step procedures that include the reaction of α,β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring .

1. Anti-Cancer Activity

Research indicates that 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid exhibits significant anti-cancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. Flow cytometry results demonstrated that treatment with this compound leads to increased rates of apoptosis in a dose-dependent manner .

Table 1: Anti-Cancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72Induction of apoptosis
U8745.2Inhibition of cell proliferation

2. Anti-Inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity index for COX-2 inhibition is notably high, suggesting potential as a therapeutic agent for inflammatory diseases .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
5-(4-Fluorophenyl)...10.00.011000

3. Antimicrobial Activity

In addition to its anti-cancer and anti-inflammatory properties, this pyrazole derivative has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death .

Case Studies

A pivotal study involved administering the compound to tumor-bearing mice models, where significant suppression of tumor growth was observed compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .

Another case study focused on its application in inflammatory models, where it effectively reduced edema in carrageenan-induced paw edema models in rats, indicating its therapeutic potential in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, fluorophenyl-substituted pyrazoles are often synthesized via [3+2] cycloaddition or Knorr pyrazole synthesis. Key steps include:

Isobutyl group introduction : Alkylation of the pyrazole nitrogen using isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using aqueous NaOH or HCl .
Critical conditions include temperature control (60–80°C for cyclization), anhydrous solvents (THF, DMF), and catalytic acid/base for regioselectivity. Impurity profiles should be monitored via TLC or HPLC.

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound, and what are the key crystallographic parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystal growth : Slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .

Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) .

Refinement : SHELXL software for structure solution, with R-factor convergence (<0.08) and validation via CCDC databases .
Key parameters: Monoclinic space groups (e.g., P2/c), unit cell dimensions (a, b, c, β angles), and hydrogen bonding motifs (e.g., O–H···N interactions) .

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify substituent integration (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion peak matching exact mass (e.g., ESI+ m/z 289.1) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer :

  • NMR inconsistencies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, diastereotopic protons in the isobutyl group may split into multiplets .
  • IR anomalies : Compare experimental data with computational spectra (DFT/B3LYP/6-31G*) to identify unexpected hydrogen bonding or polymorphism .
  • Contradictory melting points : Perform DSC/TGA to detect solvates or polymorphic forms .

Q. What strategies are effective in improving the yield of the carboxylic acid group during synthesis?

  • Methodological Answer :

  • Protection/deprotection : Use tert-butyl esters (acid-labile) to prevent side reactions during alkylation .
  • Microwave-assisted hydrolysis : Reduce reaction time (20–30 min vs. 12 hours) and improve yield (85% vs. 60%) using controlled microwave irradiation .
  • Catalytic optimization : Add phase-transfer catalysts (e.g., TBAB) for biphasic hydrolysis of esters .

Q. How does the presence of the 4-fluorophenyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron-withdrawing effect : Fluorine increases electrophilicity of the pyrazole ring, enhancing reactivity in nucleophilic substitutions (e.g., SNAr reactions) .
  • Hydrogen bonding : Fluorophenyl C–F···H–O interactions stabilize crystal lattices, affecting solubility and melting points .
  • DFT studies : Calculate Fukui indices to predict sites for electrophilic attack (e.g., C-4 position on the pyrazole ring) .

Q. What in silico methods (e.g., molecular docking) are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Target selection : Screen against enzymes like carbonic anhydrase (PDB: 1CNX) or COX-2 (PDB: 5COX) based on structural analogs .
  • Docking protocols : Use AutoDock Vina with Lamarckian GA, focusing on binding affinity (ΔG ≤ −8 kcal/mol) and pose validation via MD simulations .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features of the carboxylic acid and fluorophenyl groups to optimize ligand-receptor complementarity .

Q. How can hydrogen bonding patterns in the crystal lattice affect the compound’s physicochemical properties?

  • Methodological Answer :

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict stability and hygroscopicity .
  • Solubility modulation : Strong O–H···N bonds reduce aqueous solubility but improve thermal stability (e.g., TGA shows decomposition >200°C) .
  • Polymorph control : Use solvent engineering (e.g., DMSO vs. EtOH) to favor specific H-bond networks and crystal habits .

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